molecular formula C15H11NO2S B2889727 3-methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione CAS No. 866137-01-1

3-methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione

Cat. No.: B2889727
CAS No.: 866137-01-1
M. Wt: 269.32
InChI Key: XMECQSFJGDKXMO-LCYFTJDESA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. It includes bond lengths, bond angles, and the spatial arrangement of atoms .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the reactants, products, and conditions of the reaction .


Physical and Chemical Properties Analysis

This involves understanding the properties of the compound. It includes melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Chemosensing Applications

One notable application of compounds related to 3-methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione is in the field of chemosensors for detecting transition metal ions. Research demonstrates the synthesis and characterization of naphthoquinone-based derivatives showing remarkable selectivity towards Cu2+ ions in methanol or methanol-water mixtures. The complexation with Cu2+ ions results in a significant color change, indicative of its potential use as a chemosensor. The limit of detection (LOD) for Cu2+ with specific derivatives is as low as 1.48 × 10−8 mol L−1, showcasing high sensitivity (Gosavi-Mirkute et al., 2017).

Synthetic Chemistry and Catalysis

Another application is found in synthetic chemistry, where related thiazole and naphthoquinone derivatives serve as intermediates or catalysts for various reactions. For example, the generation and trapping of thiazole derivatives with dienophiles demonstrate the versatility of these compounds in synthetic routes, potentially leading to novel pharmacophores or materials with unique properties (Al Hariri et al., 1997).

Biological Activity

Derivatives of this compound exhibit a broad spectrum of biological activities. Synthesis and structural characterization of new derivatives have highlighted their potential in pharmacological and biochemical research, indicating a wide range of biological activities based on the specific substituents added to the thiazolidine-dione framework (Popov-Pergal et al., 2010).

Molecular Docking and Antibacterial Activity

Furthermore, novel 1,4-naphthoquinone derivatives have been synthesized and characterized, including molecular docking studies to understand their interaction with bacterial targets. These compounds show significant in vitro antibacterial activity against clinically isolated bacteria strains, highlighting their potential as antibacterial agents. Notably, specific derivatives exhibited the best antibacterial results with minimum inhibitory concentrations (MIC) as low as 50 μg mL−1, showcasing their potential in addressing antibiotic resistance (Ekennia et al., 2018).

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves understanding the potential applications and research directions for the compound .

Properties

IUPAC Name

(5Z)-3-methyl-5-(naphthalen-1-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-16-14(17)13(19-15(16)18)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-9H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMECQSFJGDKXMO-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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